molecular formula C8H16O3 B144187 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol CAS No. 64001-06-5

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Cat. No.: B144187
CAS No.: 64001-06-5
M. Wt: 160.21 g/mol
InChI Key: NMPJHMFXHISVBR-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a tetrahydrofuran ring attached to a butanol chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol typically involves the reaction of tetrahydrofuran with butan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the tetrahydrofuran ring and the butanol chain. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-((Tetrahydrofuran-2-yl)oxy)butanal
  • 4-((Tetrahydrofuran-2-yl)oxy)butane
  • 2-(4-Hydroxybutoxy)tetrahydrofuran

Comparison: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is unique due to its combination of a tetrahydrofuran ring and a butanol chain. This structure imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the hydroxyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, also known as THF-butyl alcohol, is an organic compound with the molecular formula C8_8H16_{16}O3_3. It features a tetrahydrofuran (THF) ring bonded to a butanol chain, imparting unique chemical properties that are significant in various biological and chemical contexts. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C8_8H16_{16}O3_3
  • Molecular Weight : 160.22 g/mol
  • Structure : The compound consists of a tetrahydrofuran moiety connected to a butanol group via an ether linkage.

The biological activity of this compound can be attributed to its structural characteristics:

  • Pharmacokinetics :
    • Predicted to have high gastrointestinal absorption , indicating effective uptake when administered orally.
    • Likely to permeate the blood-brain barrier , suggesting potential central nervous system effects .
  • Biochemical Pathways :
    • Acts as an intermediate in organic synthesis , particularly in the pharmaceutical industry for drug development.
    • Involved in various biochemical reactions, including oxidation and reduction processes, which can modify its functional groups for diverse applications .

Enzyme Interactions

The compound serves as a substrate or inhibitor in certain enzymatic reactions, particularly those involving alcohol dehydrogenases. Its ability to interact with enzymes may facilitate further studies into metabolic pathways and drug interactions.

Research Applications

This compound is utilized in several research domains:

  • Organic Synthesis : Serves as a building block for synthesizing complex organic molecules and polymers.
  • Pharmaceutical Development : Used as an intermediate in synthesizing drug candidates, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Biochemical Studies : Employed in biochemical assays to explore enzyme kinetics and metabolic pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameMolecular FormulaKey PropertiesBiological Activity
This compoundC8_8H16_{16}O3_3High GI absorption, crosses BBBPotential antimicrobial activity
4-(Tetrahydro-furan-2-yl)-butan-2-olC8_8H16_{16}O2_2Similar structure but different functional groupsModerate enzyme interaction
2-(4-Hydroxybutoxy)tetrahydrofuranC8_8H16_{16}O3_3Impurity in some synthesesLimited biological activity

Case Studies

A review of literature reveals limited direct case studies specifically addressing the biological activity of this compound. However, related compounds have been investigated for their roles in drug formulation and metabolic studies:

  • Study on Antimicrobial Activity : A study examined the efficacy of tetrahydrofuran derivatives against Gram-positive and Gram-negative bacteria, demonstrating potential for similar applications for this compound .
  • Pharmacokinetic Studies : Research into similar compounds indicated favorable absorption profiles and blood-brain barrier penetration, supporting further investigation into this compound's pharmacological potential .

Properties

IUPAC Name

4-(oxolan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPJHMFXHISVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471608
Record name 2-(4'-hydroxybutoxy)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64001-06-5
Record name 2-(4'-hydroxybutoxy)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This second intermediate reaction product stream is then passed on through lines 20, 21, and 22 to third hydrogenation reactor 10. Additional hydrogen at an appropriate temperature can, if desired, be added from line 23 to the second intermediate reaction product mixture in line 21 in order to adjust the temperature of the resulting stream prior to entry to third hydrogenation reactor 10. This third hydrogenation reactor 10 contains a charge 24 of the manganese promoted copper hydrogenation catalyst DRD92/89A which is also available from Kvaerner Process Technology Limited. This catalyst is highly active for the conversion of the remaining dimethyl succinate but exhibits the surprising result that the content of the cyclic acetal, i.e. 2-(4′-hydroxybutoxy)-tetrahydrofuran, in the final product stream in line 25 is much reduced compared with the content of this compound in the second intermediate reaction product stream in line 19.
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Q & A

Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?

A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.

Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?

A: Research suggests a multi-step purification process [, ]:

    Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?

    A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.

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